![molecular formula C9H8F2N6O B7589942 2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B7589942.png)
2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and is a highly potent and selective inhibitor of the histamine H3 receptor.
Wirkmechanismus
TAK-915 acts as a highly potent and selective inhibitor of the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that is involved in the regulation of neurotransmitter release. TAK-915 inhibits the activity of the histamine H3 receptor, which leads to an increase in the release of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This increased neurotransmitter release leads to an improvement in cognitive function.
Biochemical and Physiological Effects:
TAK-915 has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of cognitive impairment. It has also been found to increase the release of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine. TAK-915 has been found to have a good safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-915 in lab experiments include its high potency and selectivity as an inhibitor of the histamine H3 receptor, its ability to improve cognitive function in animal models of cognitive impairment, and its potential applications in the treatment of various neuropsychiatric disorders. The limitations of using TAK-915 in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and work with this compound.
Zukünftige Richtungen
There are several future directions for research involving TAK-915. These include further studies to elucidate the mechanism of action of TAK-915, studies to determine the optimal dosage and administration of TAK-915, and studies to evaluate the efficacy of TAK-915 in the treatment of various neuropsychiatric disorders. Other future directions include the development of more potent and selective inhibitors of the histamine H3 receptor and the investigation of the potential applications of TAK-915 in other fields of scientific research.
Synthesemethoden
The synthesis of TAK-915 involves several steps. The first step involves the reaction of 2,6-difluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2,6-difluorophenylamino)acetate. The second step involves the reaction of ethyl 2-(2,6-difluorophenylamino)acetate with tert-butyl N-(tetrazol-5-yl)methanesulfonate to form tert-butyl 2-(2,6-difluorophenylamino)-2-(tetrazol-5-yl)acetate. The final step involves the deprotection of tert-butyl 2-(2,6-difluorophenylamino)-2-(tetrazol-5-yl)acetate to form 2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
TAK-915 has potential applications in various fields of scientific research. It has been found to be a highly potent and selective inhibitor of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. TAK-915 has been shown to improve cognitive function in animal models of cognitive impairment. It has also been found to have potential applications in the treatment of various neuropsychiatric disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder.
Eigenschaften
IUPAC Name |
2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N6O/c10-5-1-4(7(12)2-6(5)11)9(18)13-3-8-14-16-17-15-8/h1-2H,3,12H2,(H,13,18)(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLABOSNOEAGEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(=O)NCC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.